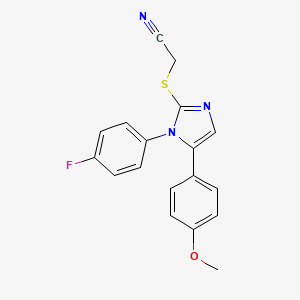

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile

Beschreibung

This compound features a 1H-imidazole core substituted at the 1-position with a 4-fluorophenyl group, at the 5-position with a 4-methoxyphenyl group, and at the 2-position with a thioacetonitrile moiety. The fluorophenyl and methoxyphenyl groups contribute distinct electronic and steric properties, while the thioacetonitrile group enhances reactivity due to its sulfur and nitrile functionalities.

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVXIJHGCRUWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile involves several steps:

Imidazole Formation: The reaction starts with the formation of the imidazole ring through a cyclization reaction of suitable precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions.

Thioacetonitrile Linkage: The final step involves the formation of the thioacetonitrile linkage through nucleophilic substitution of the corresponding halide derivative.

Industrial Production Methods

Industrial-scale production may utilize high-throughput methods such as flow chemistry, optimizing reaction conditions (e.g., temperature, pressure, solvents) for maximum yield and purity. Catalysts and automated synthesis equipment are often employed to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidative reactions, especially at the thioacetonitrile linkage, leading to sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminium hydride.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in various substitution reactions, influenced by their electronic properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids in aprotic solvents.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides under basic or acidic conditions.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Primary amines.

Substitution Products: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a precursor in the synthesis of other complex molecules due to its reactive functional groups.

Biology

In biological research, it serves as a probe to study enzyme mechanisms, particularly those involving sulfur-containing intermediates.

Medicine

Its structural features make it a candidate for drug development, especially for targeting diseases where modulation of imidazole-containing compounds is beneficial.

Industry

In industrial applications, it can be utilized in the production of advanced materials, such as polymers with specific electronic properties.

Wirkmechanismus

Molecular Targets and Pathways

The mechanism of action often involves interactions with enzymes or receptors that can bind to the imidazole ring or the nitrile group. It may inhibit or activate specific biochemical pathways depending on its binding affinity and electronic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Imidazole Core

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy Group (Target Compound) : The 4-methoxyphenyl substituent is electron-donating, increasing electron density on the imidazole ring, which may enhance nucleophilic reactivity and stability under acidic conditions.

- Trifluoromethyl Group () : Compounds like (2-fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine exhibit enhanced lipophilicity and metabolic resistance due to the trifluoromethyl group, contrasting with the polar methoxy group in the target compound .

Fluorophenyl vs. Other Aryl Groups :

- The 4-fluorophenyl group in the target compound is a common bioisostere for chlorophenyl or bromophenyl groups (e.g., ’s 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole). Fluorine’s electronegativity enhances binding interactions in hydrophobic pockets, while chlorine or bromine may increase steric bulk .

Physicochemical Properties

Key Observations :

- The target compound’s thioacetonitrile group likely confers higher solubility in polar aprotic solvents compared to acetamide derivatives (e.g., 9b in ) due to the nitrile’s polarity .

Biologische Aktivität

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

- Molecular Formula : C16H13FN2OS

- Molecular Weight : 300.35 g/mol

The compound features an imidazole ring, which is known for its biological activity, especially in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile have been tested against various bacterial strains.

Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against:

- Staphylococcus aureus : MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

- Escherichia coli : MIC values between 8.33 to 23.15 µM .

These findings suggest that the compound may possess similar antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of imidazole derivatives. The mechanism often involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells. For example, compounds with structural similarities to our target compound have been shown to inhibit tumor growth in vitro and in vivo models.

Study on Antimicrobial Evaluation

A study involving a series of thiazol-4-one/thiophene-bearing pyrazole derivatives highlighted the antimicrobial efficacy of similar structures. The study reported that certain derivatives exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating a potential pathway for further exploration with our compound .

GABA-A Receptor Modulation

Another relevant study identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing metabolic stability and indicating a promising avenue for neuropharmacological applications . This suggests that the imidazole framework is conducive to receptor interaction, which may extend to our compound.

Comparative Table of Biological Activities

| Activity Type | Tested Compound | MIC (µM) | Target Organism |

|---|---|---|---|

| Antimicrobial | Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Antimicrobial | Related Compound | 8.33 - 23.15 | Escherichia coli |

| Anticancer | Imidazole Derivative | Not specified | Various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.